![molecular formula C29H27N5O5S B2583771 2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1023456-32-7](/img/structure/B2583771.png)
2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C29H27N5O5S and its molecular weight is 557.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity and Therapeutic Potential
Quinazolinone derivatives have been reported to possess a wide array of biological activities, including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. The synthesis and evaluation of these compounds have led to the identification of significant analgesic activities, suggesting their potential for therapeutic applications in pain management (Osarumwense Peter Osarodion, 2023).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of novel quinazolinone derivatives have been demonstrated through the synthesis and biological evaluation of these compounds. For instance, certain synthesized analogs showed significant activity against standard strains in microbial and fungal assays, highlighting their potential as leads for the development of new antimicrobial and antifungal agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012).
Anticancer Properties
The anticancer properties of quinazolinone derivatives have been a subject of interest in recent studies. These compounds have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer cell lines. The pharmacophore hybridization approach, for example, has led to the design of drug-like small molecules with promising anticancer properties, suggesting the potential of quinazolinone derivatives in cancer therapy (I. Yushyn, Serhii Holota, & Roman Lesyk, 2022).
Mécanisme D'action
Target of Action
The primary target of N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide, also known as F6548-4006, are the prolyl-4-hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the degradation of hypoxia-inducible factors (HIFs), which are transcription factors that activate target genes involved in erythropoiesis .
Mode of Action
F6548-4006 inhibits the enzyme activity of all three human PHD isozymes, PHD1, PHD2, and PHD3, with similar low nanomolar inhibitory constant values . This inhibition is competitive with the endogenous cofactor 2-oxoglutarate and is insensitive to free iron concentration . As a result, the inhibition of PHDs by F6548-4006 leads to the stabilization of HIF-1 α and HIF-2 α .
Biochemical Pathways
The stabilization of HIFs by F6548-4006 affects the erythropoiesis pathway. Under normal oxygen conditions, HIFs are degraded by PHDs. When phds are inhibited by f6548-4006, hifs are stabilized and can activate target genes that increase erythropoietin (epo) synthesis . This results in the production of new red blood cells (RBCs) .
Result of Action
The molecular and cellular effects of F6548-4006’s action include the time- and concentration-dependent stabilization of HIF-1 α and HIF-2 α in Hep 3B cells, which in turn results in the synthesis and secretion of EPO . In vivo, a single oral dose of F6548-4006 in rats potently increases circulating levels of EPO, and daily oral dosing for 14 days increases RBC indices in healthy rats and in the 5/6 nephrectomy model of chronic kidney disease (CKD) .
Action Environment
The action, efficacy, and stability of F6548-4006 can be influenced by environmental factors such as oxygen levels and iron concentration. For instance, the inhibition of PHDs by F6548-4006 is competitive with the endogenous cofactor 2-oxoglutarate and is insensitive to free iron concentration . This suggests that the action of F6548-4006 may be robust against variations in these environmental factors.
Propriétés
IUPAC Name |
2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c1-38-20-12-10-18(11-13-20)16-30-25(35)15-24-28(37)34-27(32-24)22-8-3-4-9-23(22)33-29(34)40-17-26(36)31-19-6-5-7-21(14-19)39-2/h3-14,24H,15-17H2,1-2H3,(H,30,35)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFQNGTYGKVVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

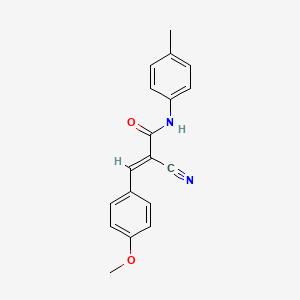
![Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2583690.png)
![3-[(2S)-1-methylpyrrolidin-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B2583691.png)
![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)
![(E)-N-(2,4-dimethoxyphenyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarbothioamide](/img/structure/B2583694.png)
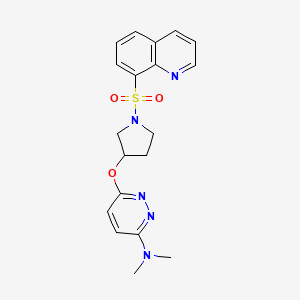
![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2583696.png)
acetate](/img/structure/B2583697.png)
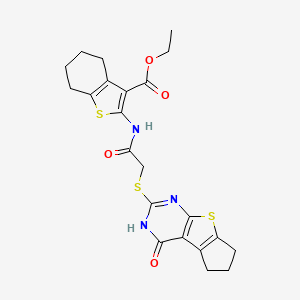
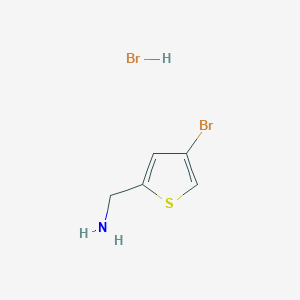
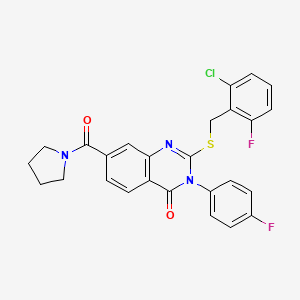
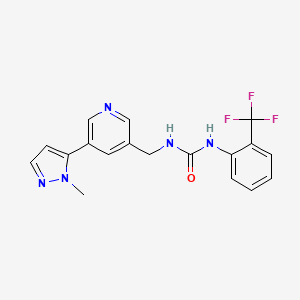
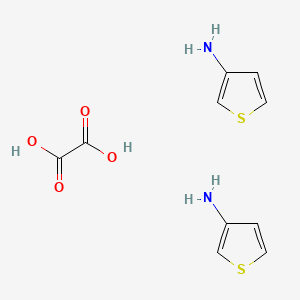
![(Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583707.png)